

# In-Depth Technical Guide: (S)-(+)-1-Iodo-2-methylbutane (CAS 29394-58-9)

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## Compound of Interest

Compound Name: 1-Iodo-2-methylbutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-**1-Iodo-2-methylbutane**, a chiral alkyl halide used as a building block in advanced organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in the development of complex molecules.

## Physicochemical and Safety Data

(S)-(+)-**1-Iodo-2-methylbutane** is a flammable and irritant liquid. It is typically stabilized with copper. All quantitative data is summarized in the tables below for ease of reference.

### Table 1: Physicochemical Properties of (S)-(+)-1-Iodo-2-methylbutane

Property	Value	Reference
CAS Number	29394-58-9	
Molecular Formula	C <sub>5</sub> H <sub>11</sub> I	[1]
Molecular Weight	198.05 g/mol	
Appearance	Colorless to yellowish liquid	[2]
Boiling Point	148 °C	
Density	1.525 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.497	
Optical Rotation ([α] <sub>20/D</sub> )	+5.7° (neat)	

**Table 2: Safety and Hazard Information**

Hazard	Classification and Precautionary Statements	Reference
GHS Pictograms	Flammable, Irritant	
Signal Word	Warning	
Hazard Statements	H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
Precautionary Statements	P210, P233, P240, P241, P303+P361+P353, P305+P351+P338	
Flash Point	43 °C (109.4 °F) - closed cup	
Personal Protective Equipment	Eyeshields, Faceshields, Gloves, appropriate respirator	

## Spectroscopic Data

While specific peak assignments and coupling constants are not readily available in the public domain, the existence of  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra for (S)-(+)-**1-iodo-2-methylbutane** is confirmed.[3][4] Researchers should obtain a certificate of analysis or run their own spectra for detailed structural confirmation.

## Experimental Protocols and Workflows

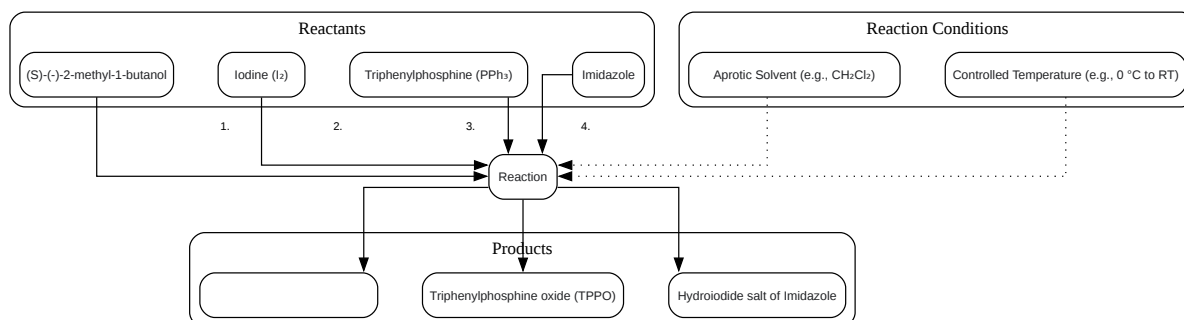
Detailed experimental protocols for the synthesis and use of (S)-(+)-**1-iodo-2-methylbutane** are not explicitly published. However, based on standard organic chemistry principles, the following sections outline the likely synthetic routes.

### Synthesis of (S)-(+)-1-iodo-2-methylbutane

The most common method for the preparation of primary iodoalkanes from primary alcohols is via a Finkelstein-type reaction on an intermediate sulfonate ester or directly using a phosphorus-based iodinating agent. A plausible and widely used laboratory-scale synthesis would involve the conversion of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol, to the iodide.

#### Methodology:

A standard procedure would involve the reaction of (S)-(-)-2-methyl-1-butanol with iodine in the presence of triphenylphosphine and imidazole in a suitable aprotic solvent like dichloromethane or acetonitrile. The reaction proceeds via the formation of a phosphonium iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide, followed by an  $\text{S}_{\text{N}}2$  reaction by the iodide ion to yield the final product.



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Diagram 1: Synthesis workflow for (S)-(+)-**1-iodo-2-methylbutane**.

## Applications in Organic Synthesis

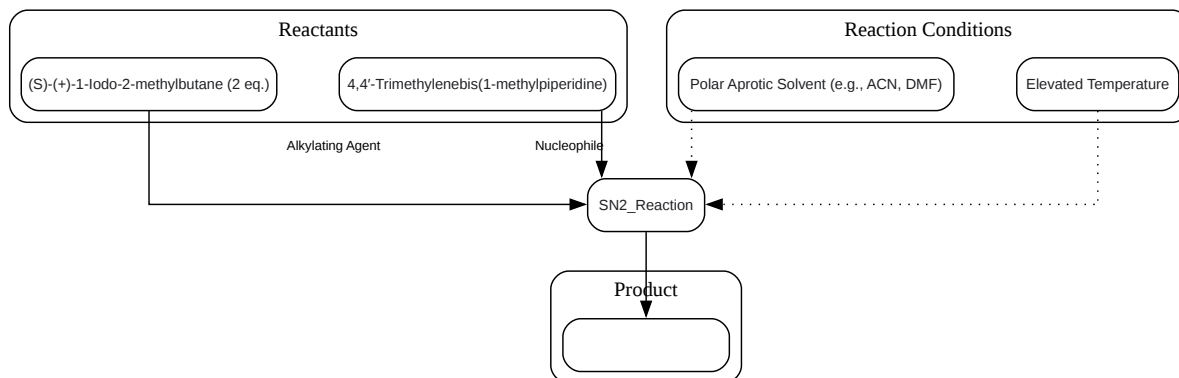
(S)-(+)-**1-iodo-2-methylbutane** serves as a valuable chiral building block for introducing the (S)-2-methylbutyl group in the synthesis of more complex molecules.

## Synthesis of a Structure-Directing Agent

This compound is used in the synthesis of the 4'-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) cation. This dicationic species can act as a structure-directing agent (SDA) in the synthesis of high-silica porous silicates like zeolites.

### Methodology:

The synthesis would likely involve a double quaternization reaction. 4,4'-Trimethylenebis(1-methylpiperidine) would be reacted with two equivalents of (S)-(+)-**1-iodo-2-methylbutane** in a polar aprotic solvent such as acetonitrile or DMF. The reaction would proceed via nucleophilic substitution (SN2), where the nitrogen atoms of the piperidine rings act as nucleophiles, displacing the iodide from the chiral starting material.



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Diagram 2: Workflow for the synthesis of a dicationic structure-directing agent.

## Synthesis of the C6 Acyl Side Chain of Zaragozaic Acid A

(S)-(+)-**1-iodo-2-methylbutane** is also a precursor for the C6 acyl side chain of Zaragozaic Acid A. Zaragozaic acids are potent inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis.<sup>[5][6]</sup>

### Methodology:

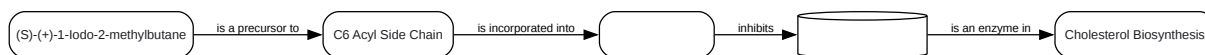
The synthesis of the side chain would likely begin with the conversion of (S)-(+)-**1-iodo-2-methylbutane** into a suitable organometallic reagent, such as a Grignard or an organolithium reagent. This nucleophilic species would then be used to perform a carbon-carbon bond-forming reaction, for example, by adding to a carbonyl compound that represents the rest of the side chain, followed by oxidation to the carboxylic acid.

## Role in Drug Development

While (S)-(+)-**1-iodo-2-methylbutane** itself is not known to have direct biological activity, its role as a chiral precursor in the synthesis of biologically active natural products like Zaragozaic

Acid A makes it relevant to drug development. The chirality of this starting material is crucial for the final biological activity of the target molecule.

Zaragozic Acid A is a picomolar competitive inhibitor of squalene synthase.[6] By inhibiting this enzyme, it blocks the synthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia.[5][6]



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Diagram 3: Relationship of (S)-(+)-**1-iodo-2-methylbutane** to drug development.

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